3-(Difluoromethyl)pyridin-2-ol hydrochloride
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Overview
Description
3-(Difluoromethyl)pyridin-2-ol hydrochloride is a chemical compound that features a pyridine ring substituted with a difluoromethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)pyridin-2-ol hydrochloride typically involves the introduction of a difluoromethyl group to a pyridine ring. One common method is the nickel-catalyzed reductive difluoromethylation of aryl iodides with difluoromethyl 2-pyridyl sulfone. This reaction employs a tridentate terpyridine ligand to facilitate selective C(sp3)–S bond cleavage of the sulfone .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)pyridin-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while substitution reactions can produce a variety of functionalized pyridines.
Scientific Research Applications
3-(Difluoromethyl)pyridin-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated bioactive molecules, which may have enhanced biological activity and stability.
Industry: The compound can be used in the production of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)pyridin-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
3-(Trifluoromethyl)pyridin-2-ol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Difluoromethyl)pyridin-3-ol: Isomeric compound with the difluoromethyl group at a different position on the pyridine ring.
3-(Difluoromethyl)pyridine: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
Uniqueness: 3-(Difluoromethyl)pyridin-2-ol hydrochloride is unique due to the presence of both the difluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H6ClF2NO |
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Molecular Weight |
181.57 g/mol |
IUPAC Name |
3-(difluoromethyl)-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C6H5F2NO.ClH/c7-5(8)4-2-1-3-9-6(4)10;/h1-3,5H,(H,9,10);1H |
InChI Key |
KNNXQRHZFTWWEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(F)F.Cl |
Origin of Product |
United States |
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